molecular formula C18H22N2O2 B4643189 N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide

N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4643189
M. Wt: 298.4 g/mol
InChI Key: BIUGUBACHIKOJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide involves several steps, starting from basic building blocks to the final compound. A study by Sugimoto et al. (1990) discusses the synthesis of similar piperidine derivatives, highlighting methods that could be adapted for the synthesis of N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom significantly affects the activity of the compounds, indicating the importance of precise structural modifications in the synthesis process (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide is crucial for understanding its chemical behavior and potential biological activities. Studies on similar compounds, like the crystal structure analysis by Artheswari et al. (2019), provide insights into the orientation of different rings in the molecule and the implications for its reactivity and interaction with biological targets (Artheswari, Maheshwaran, & Gautham, 2019).

Chemical Reactions and Properties

The chemical reactivity of N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide is influenced by its functional groups and molecular structure. Research on related benzamide derivatives, like those studied by Sonda et al. (2004), reveals how different substituents on the piperidine ring and the benzamide moiety can affect the compound's pharmacological properties, suggesting potential chemical reactions that N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide could undergo (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Physical Properties Analysis

The physical properties of N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide, such as solubility, melting point, and stability, are essential for its application in various fields. While specific studies on this compound might be limited, research on closely related structures can provide valuable insights. For example, Janani et al. (2020) explore the spectroscopic and physical properties of a related piperidine derivative, offering a basis for predicting the behavior of N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).

Chemical Properties Analysis

Understanding the chemical properties of N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide, such as reactivity with other compounds, stability under different conditions, and potential for chemical modifications, is crucial for its utilization. The work of Wei et al. (2000) on delta opioid receptor agonists provides a framework for assessing the interaction of similar compounds with biological targets, which can be applied to predict the chemical properties of N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide (Wei, Brown, Takasaki, Plobeck, Delorme, Zhou, Yang, Jones, Gawell, Gagnon, Schmidt, Yue, Walpole, Payza, St-Onge, Labarre, Godbout, Jakob, Butterworth, Kamassah, Morin, Projean, Ducharme, & Roberts, 2000).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-18(19-13-17-5-4-12-22-17)16-8-6-15(7-9-16)14-20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUGUBACHIKOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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